molecular formula C8H13N3O2 B15096171 2-(Ethylamino)-2-(1-methyl-1H-pyrazol-4-yl)acetic acid

2-(Ethylamino)-2-(1-methyl-1H-pyrazol-4-yl)acetic acid

Cat. No.: B15096171
M. Wt: 183.21 g/mol
InChI Key: ZXNQWGDDXPCIFG-UHFFFAOYSA-N
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Description

2-(Ethylamino)-2-(1-methyl-1H-pyrazol-4-yl)acetic acid is a chemical compound of significant interest in organic and medicinal chemistry research. It belongs to a class of heterocyclic building blocks that are crucial for the synthesis of more complex molecules . The compound features both a 1-methyl-1H-pyrazol-4-yl moiety, a common pharmacophore in drug discovery, and an ethylamino side chain, which can influence the molecule's physicochemical properties and biological activity. While the specific applications for this exact compound are not fully detailed in the available literature, its structural analogs are widely used in scientific R&D . Researchers utilize related pyrazole-acetic acid derivatives, such as 2-(1-methyl-1H-pyrazol-4-yl)acetic acid, as key intermediates in synthetic chemistry . Based on its molecular architecture, this compound is expected to serve as a versatile scaffold for constructing potential pharmaceutical candidates, agrochemicals, and other specialized chemicals. It is typically supplied as a powder and should be stored at room temperature . This product is intended for use in a controlled laboratory setting by qualified professionals. For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

2-(ethylamino)-2-(1-methylpyrazol-4-yl)acetic acid

InChI

InChI=1S/C8H13N3O2/c1-3-9-7(8(12)13)6-4-10-11(2)5-6/h4-5,7,9H,3H2,1-2H3,(H,12,13)

InChI Key

ZXNQWGDDXPCIFG-UHFFFAOYSA-N

Canonical SMILES

CCNC(C1=CN(N=C1)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylamino)-2-(1-methyl-1H-pyrazol-4-yl)acetic acid typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Alkylation: The pyrazole ring is then alkylated with methyl iodide to introduce the methyl group at the 1-position.

    Amino Acid Formation: The ethylamino group is introduced via a nucleophilic substitution reaction with ethylamine.

    Carboxylation: Finally, the acetic acid moiety is introduced through carboxylation of the intermediate compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylamino group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the pyrazole ring or the carboxylic acid group, potentially leading to the formation of alcohols or amines.

    Substitution: The ethylamino and pyrazolyl groups can participate in various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nitration typically involves nitric acid.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or enzyme inhibitor.

    Medicine: Investigation as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for 2-(Ethylamino)-2-(1-methyl-1H-pyrazol-4-yl)acetic acid would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The ethylamino and pyrazolyl groups could play key roles in these interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key properties of 2-(Ethylamino)-2-(1-methyl-1H-pyrazol-4-yl)acetic acid and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Purity Key Features
This compound* C₈H₁₃N₃O₂ 195.21 Not available N/A Ethylamino group enhances polarity
2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid C₆H₉N₃O₂ 155.15 Not provided N/A Primary amino group; smaller size
2-(1-Methyl-1H-pyrazol-4-yl)acetic acid C₆H₇N₃O₂ 140.14 1152582-56-3 95% Lacks amino/ethylamino substituent
2-(1-phenyl-1H-pyrazol-4-yl)acetic acid C₁₁H₁₀N₂O₂ 202.21 35715-77-6 N/A Phenyl group increases hydrophobicity
2-{[(tert-Butoxy)carbonyl]amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid C₁₁H₁₇N₃O₄ 255.27 1394970-92-3 N/A Bulky tert-butoxy group for protection

*Hypothetical data inferred from analogs.

Structural and Functional Differences

  • Substituent Effects: The ethylamino group in the target compound likely improves aqueous solubility compared to the unsubstituted 2-(1-methyl-1H-pyrazol-4-yl)acetic acid . However, it may reduce lipid membrane permeability relative to the phenyl-substituted analog . The tert-butoxycarbonyl (Boc) derivative serves as a protected intermediate for peptide synthesis, whereas the ethylamino variant could act as a direct precursor for further alkylation or conjugation.
  • Molecular Weight Trends :

    • Increasing substituent size correlates with higher molecular weight (e.g., Boc-protected compound at 255.27 g/mol vs. 140.14 g/mol for the base acetic acid derivative) .

Biological Activity

2-(Ethylamino)-2-(1-methyl-1H-pyrazol-4-yl)acetic acid, a compound characterized by its unique pyrazole structure, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies highlighting its efficacy in various applications.

  • Molecular Formula : C9H15N3O2
  • Molecular Weight : 197.23 g/mol
  • CAS Number : 1218520-37-6

Anticancer Activity

Recent studies have investigated the anticancer potential of compounds similar to this compound. For instance, derivatives with similar pyrazole structures have shown significant cytotoxic effects against various cancer cell lines, including A549 (lung carcinoma) and MCF7 (breast adenocarcinoma) . These compounds often act through multiple mechanisms, such as inhibiting key kinases and inducing apoptosis.

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound NameCell Line TestedIC50 Value (µM)Mechanism of Action
Compound AA5495.35Caspase activation
Compound BMCF73.75VEGFR inhibition
Compound CHT294.20JAK inhibition

Antimicrobial Properties

Azo dyes derived from pyrazole derivatives have demonstrated broad-spectrum antimicrobial activity. Research indicates that these compounds can inhibit bacterial growth and show potential as effective antibacterial agents . The mechanism often involves disrupting bacterial cell membranes or interfering with metabolic processes.

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : Similar compounds have been shown to inhibit various kinases, including VEGFR and JAK kinases, which are crucial in cancer progression and inflammation .
  • Apoptosis Induction : Compounds in this class can activate apoptotic pathways, leading to programmed cell death in malignant cells .
  • Antimicrobial Action : The structural features of pyrazole derivatives facilitate interactions with microbial targets, leading to growth inhibition .

Case Study 1: Anticancer Screening

In a systematic study, several pyrazole derivatives were screened against the NCI 60 cancer cell lines. One compound showed a remarkable IC50 value of 3.75 µM against MCF7 cells, indicating potent anticancer properties . The study highlighted the importance of structural modifications in enhancing bioactivity.

Case Study 2: Antimicrobial Efficacy

A study examining the antimicrobial properties of azo dyes derived from pyrazole reported significant antibacterial activity against Gram-positive and Gram-negative bacteria. The compounds demonstrated minimum inhibitory concentrations (MICs) that suggest their potential use as therapeutic agents in treating bacterial infections .

Q & A

Q. What are the recommended synthetic routes for 2-(ethylamino)-2-(1-methyl-1H-pyrazol-4-yl)acetic acid?

Methodological Answer: The synthesis of this compound can be approached via cyclocondensation or nucleophilic substitution. A common strategy involves reacting pyrazole precursors with ethyl acetoacetate derivatives. For example:

  • Cyclocondensation : Use DMF-DMA (dimethylformamide dimethyl acetal) and ethyl acetoacetate with a substituted hydrazine to form the pyrazole core, followed by hydrolysis to yield the carboxylic acid group .
  • Amine Coupling : Introduce the ethylamino group via nucleophilic substitution using chloroacetyl chloride in dichloromethane with a base like triethylamine .
    Reaction optimization (e.g., solvent choice, temperature) is critical; DMF at 50°C or THF under reflux are typical .

Q. How can the purity and structural integrity of the compound be verified?

Methodological Answer:

  • Chromatography : HPLC or GC-MS for purity assessment (>95% by area normalization).
  • Spectroscopy :
    • 1H/13C NMR : Confirm regiochemistry and substituent placement (e.g., pyrazole ring protons at δ 7.5–8.0 ppm) .
    • IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
  • Elemental Analysis : Match experimental C/H/N/O percentages to theoretical values .

Advanced Research Questions

Q. How do variations in reaction conditions impact regioselectivity and yield during synthesis?

Methodological Answer:

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of amines, improving substitution efficiency, while THF may favor cyclization .
  • Catalysts : NaN₃ in DMF promotes azide formation for click chemistry-derived analogs, but may require strict temperature control (50°C) to avoid side reactions .
  • Temperature : Higher temperatures (reflux) accelerate reactions but risk decomposition; lower temps (0–25°C) improve selectivity for sensitive intermediates .

Q. What strategies resolve contradictions in spectroscopic data interpretation?

Methodological Answer:

  • Multi-Technique Validation : Combine NMR, IR, and high-resolution mass spectrometry (HRMS) to cross-verify functional groups and molecular weight .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry (e.g., pyrazole-thiazole ring orientation) .
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to confirm assignments .

Q. How does the ethylamino substituent influence physicochemical properties compared to other derivatives?

Methodological Answer:

  • Solubility : The ethylamino group enhances water solubility via hydrogen bonding, unlike hydrophobic groups (e.g., trifluoromethyl in ).
  • pKa Modulation : The amine (pKa ~10–11) and carboxylic acid (pKa ~2–3) create zwitterionic behavior, affecting bioavailability.
  • Bioactivity : Ethylamino may enhance binding to enzymatic targets (e.g., kinase inhibitors) compared to morpholinyl or aryl substituents .

Q. What challenges arise in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

  • Racemization Risks : Chiral centers (if present) require asymmetric synthesis or chiral auxiliaries. Use low-temperature conditions and enantioselective catalysts .
  • Purification : Continuous flow reactors improve mixing and reduce side products during scale-up .
  • Analytical QC : Implement chiral HPLC or circular dichroism (CD) to monitor enantiomeric excess (ee) during process optimization .

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